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Introduction
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that serves as a powerful tool for studying the function and dynamics of

ATP-dependent enzymes, particularly ATPases.[1] By binding to the ATP pocket without being

broken down, AMP-PNP effectively traps the enzyme in an ATP-bound-like state, allowing

researchers to investigate specific conformational states and inhibit ATPase activity.[1] This

document provides detailed application notes and protocols for utilizing AMP-PNP to inhibit the

activity of various ATPases, including motor proteins like kinesin and myosin, as well as

membrane transporters such as ABC transporters.

Mechanism of Action
AMP-PNP is a competitive inhibitor for most ATP-dependent enzymes. It mimics the structure

of ATP, with a key modification: the oxygen atom linking the β and γ phosphates is replaced by

an imino group (-NH-). This P-N-P linkage is resistant to cleavage by the catalytic machinery of

ATPases. Consequently, AMP-PNP can bind to the nucleotide-binding domain of an ATPase,

but the subsequent hydrolysis step that drives conformational changes and enzymatic activity

is stalled. This leads to the inhibition of the ATPase cycle.
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Caption: Mechanism of ATPase inhibition by AMP-PNP.

Quantitative Data: Effective Concentrations of AMP-
PNP
The effective concentration of AMP-PNP required to inhibit ATPase activity can vary

significantly depending on the specific ATPase, the concentration of ATP, and the experimental

conditions. The following table summarizes reported concentrations and their effects on

different ATPases.
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ATPase Target
Organism/Syst
em

AMP-PNP
Concentration

Observed
Effect

Reference(s)

Kinesin
Single-molecule

experiments

0.05 mM - 3.0

mM

Decreased mean

run length of long

runs from 558

nm to 62 nm as

AMP-PNP

increased in the

presence of 0.5

mM ATP.

[2]

Kinesin-1
In vitro motility

assay
2 mM

Prevents kinesin-

1 dissociation

from

microtubules.

[3]

Kinesin-1
High-throughput

analysis
400 µM

Half-maximal

velocity of

microtubule

gliding.

[4]

One-headed

Kinesin
In vitro study 1 mM

Very low

detachment rate

from

microtubules

(0.009 s⁻¹).

[5]

ncd (kinesin-

related protein)
Drosophila

Not specified for

inhibition, but

hydrolysis

observed

AMP-PNP was

slowly

hydrolyzed at a

rate of

approximately

0.00004 s⁻¹,

which is 1% of

the ATP turnover

rate.

[6]

Myosin Frog sartorius

muscle

Saturating

concentrations

Produced a

~50% decrease

[7]
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in rigor isometric

tension.

ABC Transporter

(Sav1866)

Staphylococcus

aureus

Not specified

(used for

structural

studies)

Bound to the

nucleotide-

binding domains

for crystal

structure

determination.

[8]

ABC Transporter

(hABCB7)

Human

mitochondria

Not specified

(used for

structural

studies)

One AMP-PNP

molecule

identified in each

nucleotide-

binding domain

for cryo-EM

structure.

[9]

Ca²⁺-ATPase

(SERCA1a)

Sarcoplasmic

reticulum

Not specified

(used for

structural

studies)

Used to study

the binding of

ATP analogs with

time-resolved

infrared

spectroscopy.

[10]

Experimental Protocols
General Protocol for ATPase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of AMP-PNP on

a purified ATPase. Specific parameters such as buffer composition, temperature, and

incubation times should be optimized for the particular enzyme being studied.

Materials:

Purified ATPase

ATP stock solution (e.g., 100 mM)[11]
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AMP-PNP stock solution (e.g., 100 mM, store at -20°C)[1]

Assay buffer (e.g., Tris-HCl with MgCl₂)[12]

Method for detecting inorganic phosphate (Pi) release (e.g., Malachite Green assay,

radioactive [γ-³²P]-ATP assay, or a coupled enzyme assay)[11][12][13]

96-well microplate[14]

Microplate reader[13]
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Caption: General workflow for an ATPase inhibition assay using AMP-PNP.

Procedure:

Preparation of Reagents:
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Prepare a stock solution of AMP-PNP in a suitable buffer (e.g., 100 mM in 50 mM HEPES,

pH 7.4).[1] Aliquot and store at -20°C or -70°C to avoid repeated freeze-thaw cycles.[1]

Prepare a fresh ATP stock solution.[13]

Prepare the assay buffer appropriate for your ATPase.

Enzyme Inhibition Assay:

Set up a series of reactions in a 96-well plate. Each reaction should contain the purified

ATPase in the assay buffer.

Add varying concentrations of AMP-PNP to the wells. Include a control reaction without

any AMP-PNP.

Pre-incubate the enzyme with AMP-PNP for a short period (e.g., 5-10 minutes) at the

optimal temperature for the enzyme to allow for binding.

Initiation and Incubation:

Initiate the reaction by adding a fixed concentration of ATP to all wells. The concentration

of ATP should ideally be close to the Km of the enzyme for ATP.

Incubate the reactions at the optimal temperature for the enzyme for a specific period

(e.g., 15-60 minutes).[13] The incubation time should be within the linear range of the

reaction.

Stopping the Reaction:

Stop the reaction by adding a quenching solution (e.g., SDS) or by placing the plate on

ice.[12]

Phosphate Detection:

Measure the amount of inorganic phosphate (Pi) released in each reaction using a

sensitive method such as the Malachite Green assay.[12][14] This assay is based on the

color change of malachite green when it forms a complex with molybdate and free

orthophosphate.[12] Alternatively, a radioactive assay using [γ-³²P]-ATP can be employed
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for higher sensitivity.[11] A coupled enzyme assay that links ADP production to the

oxidation of NADH can also be used.[15]

Data Analysis:

Plot the percentage of ATPase activity (relative to the uninhibited control) against the

concentration of AMP-PNP.

From this plot, determine the IC50 value, which is the concentration of AMP-PNP required

to inhibit 50% of the ATPase activity.[16][17]

Specific Protocol Example: Inhibition of Kinesin Motor
Protein ATPase Activity
This protocol is adapted from studies on kinesin motor proteins and can be used to investigate

the effect of AMP-PNP on their microtubule-stimulated ATPase activity.

Materials:

Purified kinesin motor protein

Polymerized, taxol-stabilized microtubules

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

ATP stock solution (containing [γ-³²P]-ATP for radioactive detection)

AMP-PNP stock solution

Quenching solution (e.g., perchloric acid)

Scintillation fluid and counter

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microtubules, and

varying concentrations of AMP-PNP.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10213075/
https://lab.rockefeller.edu/chen/assets/file/ATPaseAssay.pdf
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.researchgate.net/figure/IC-50-values-determined-from-ATPase-inhibition-experiments-n-3_tbl1_363485648
https://www.researchgate.net/figure/IC50-values-for-compounds-1-3-in-ATP-hydrolysis-assays_fig7_308342132
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/product/b156828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-incubation: Add the kinesin motor protein to the mixture and pre-incubate at room

temperature for 5 minutes.

Initiation: Start the reaction by adding the ATP/[γ-³²P]-ATP mix. The final ATP concentration

should be in the millimolar range (e.g., 2 mM).

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a time course

(e.g., 0, 5, 10, 15 minutes).

Quenching and Phosphate Separation: At each time point, take an aliquot of the reaction and

add it to the quenching solution. Separate the released ³²Pi from the unhydrolyzed [γ-³²P]-

ATP, for example, by a charcoal-based method.

Quantification: Measure the amount of released ³²Pi using a scintillation counter.

Data Analysis: Plot the amount of Pi released over time for each AMP-PNP concentration.

The slope of the linear portion of the curve represents the ATPase rate. Plot the ATPase

rates against the AMP-PNP concentration to determine the IC50.

Signaling Pathways and Logical Relationships
ATPases play crucial roles in numerous cellular signaling pathways and processes. The ability

to inhibit their activity with AMP-PNP is instrumental in dissecting these pathways.
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Role of Motor Protein ATPase in Vesicle Transport
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Caption: Inhibition of motor protein ATPase by AMP-PNP disrupts vesicular transport.

Conclusion
AMP-PNP is an indispensable tool for researchers studying ATPase-dependent processes. By

understanding its mechanism of action and employing appropriate experimental protocols,

scientists can effectively inhibit ATPase activity to investigate enzyme kinetics, elucidate

reaction mechanisms, and probe the roles of these enzymes in complex biological systems.

The data and protocols presented here provide a comprehensive guide for the successful

application of AMP-PNP in ATPase research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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